Cobalt tetracarboxyphthalocyanine

Descripción general

Descripción

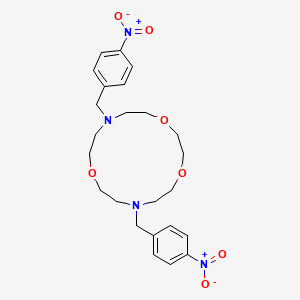

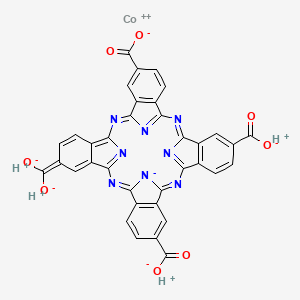

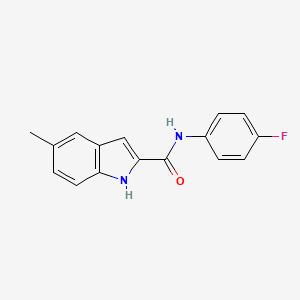

Cobalt tetracarboxyphthalocyanine is a purple solid with a molecular weight of 747.51 g.mol-1 . It is stable at room temperature and is organo-soluble . It is used in various applications such as catalytic oxidation of ascorbic acid and electrocatalytic CO2 reduction .

Molecular Structure Analysis

Cobalt tetracarboxyphthalocyanine is a cobalt-containing macrocyclic ligand . It is part of a class of materials that are easily accessible, chemically stable, and structurally tunable at the molecular level .Chemical Reactions Analysis

Cobalt tetracarboxyphthalocyanine has been used in the electrocatalytic oxidation of ascorbic acid . It has also been used in the electrocatalytic reduction of CO2 .Physical And Chemical Properties Analysis

Cobalt tetracarboxyphthalocyanine is a purple solid with a molecular weight of 747.51 g.mol-1 . It is stable at room temperature and is organo-soluble .Aplicaciones Científicas De Investigación

1. Material Science and Catalysis

Cobalt(II) tetracarboxyphthalocyanine has been investigated for its utility in material science. A study by Silva et al. (2014) focused on immobilizing this compound on a kaolinite functionalized with tris(hydroxymethyl)aminomethane. The immobilization prompted a structural change in the kaolinite, leading to non-layered material formation. This finding is significant for developing new materials with customized properties (Silva et al., 2014).

2. Catalytic CO2 Reduction

In the field of environmental chemistry, cobalt tetracarboxyphthalocyanine has been used as a building block in covalent organic frameworks (COFs) for catalytic CO2 reduction in water. Lin et al. (2015) demonstrated that these COFs exhibit high catalytic activity and efficiency in converting CO2 to carbon monoxide, highlighting a potential pathway for addressing climate change (Lin et al., 2015).

3. Biomedical Applications

Cobalt coordination complexes, including cobalt tetracarboxyphthalocyanine, have been explored for their biomedical applications. Renfrew et al. (2017) reviewed the diverse uses of these complexes in imaging and therapy, indicating their potential in medical science (Renfrew et al., 2017).

4. Sensor Development

In sensor technology, cobalt tetracarboxyphthalocyanine has been utilized for developing sensors. For instance, Mashazi et al. (2006) reported its application in creating an amperometric sensor for hydrogen peroxide detection, showcasing its sensitivity and rapid response time (Mashazi et al., 2006).

5. Organic Dye Decomposition

Cobalt tetracarboxyphthalocyanine has also been used in environmental applications such as the decomposition of organic dyes. Chen et al. (2007) developed a method using a cobalt phthalocyanine derivative for efficient dye decomposition, which combines adsorption technologies and advanced oxidation processes (Chen et al., 2007).

Safety And Hazards

Direcciones Futuras

Cobalt tetracarboxyphthalocyanine has potential in the field of electrocatalysis . It can be used in the electrocatalytic reduction of CO2, a process that could help address climate change caused by increasing CO2 emissions . The design of more efficient and stable cobalt-based catalysts for CO2 reduction is a promising area for future research .

Propiedades

IUPAC Name |

cobalt(2+);33-(dioxidomethylidene)-2,11,20,29,37,39,40-heptaza-38-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,34-nonadecaene-6,15,24-tricarboxylate;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18N8O8.Co/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOOKKARKXDTNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=C([O-])[O-])C=C7C(=N6)N=C2[N-]3)C8=C5C=CC(=C8)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H16CoN8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt tetracarboxyphthalocyanine | |

CAS RN |

69934-86-7 | |

| Record name | Cobalt tetracarboxyphthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069934867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)

![3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)

![3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine](/img/structure/B1229676.png)

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)

![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)

![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)

![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)

![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)